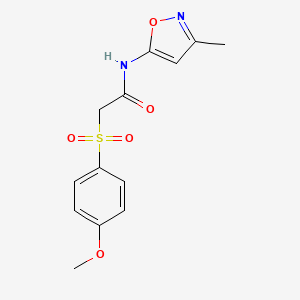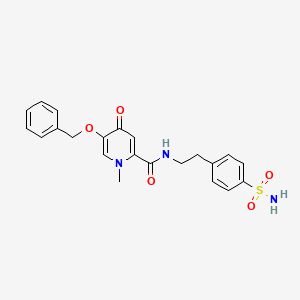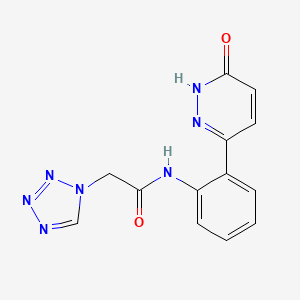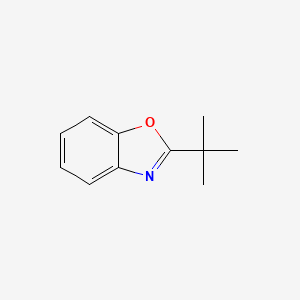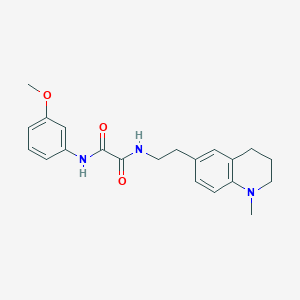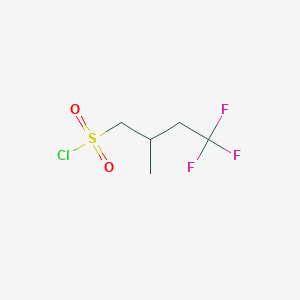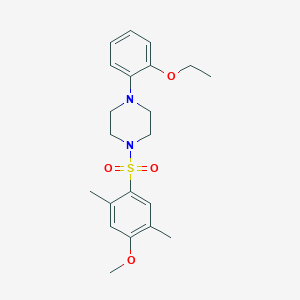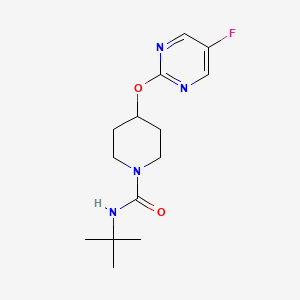
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.
Mecanismo De Acción
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting the activity of specific enzymes known as kinases. These enzymes are involved in signaling pathways that regulate cell growth and division, and their dysregulation can lead to the development and progression of cancer. By blocking the activity of these kinases, this compound can prevent cancer cells from proliferating and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potent antitumor activity, which has been demonstrated in preclinical studies. Another advantage is its ability to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic index and increase the risk of toxicity.
Direcciones Futuras
There are several potential future directions for research on N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of interest is its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Another area of interest is its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia, where it may have unique therapeutic benefits. Finally, future research may focus on identifying biomarkers that can predict response to this compound, which may help to personalize treatment for individual patients.
Métodos De Síntesis
The synthesis of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, starting with the reaction of tert-butylamine with 4-bromo-1,2,3,6-tetrahydropiperidine to form N-tert-butyl-4-bromo-1,2,3,6-tetrahydropiperidine. This intermediate is then reacted with 5-fluoropyrimidine-2-ol in the presence of a base to form N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine. Finally, this compound is reacted with 1-chlorocarbonylpiperidine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and JAK3. In preclinical studies, this compound has demonstrated potent antitumor activity and has shown synergistic effects when used in combination with other anticancer agents.
Propiedades
IUPAC Name |
N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGQYDSIKGMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

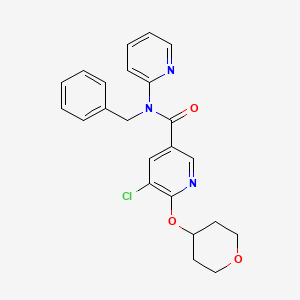
![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)
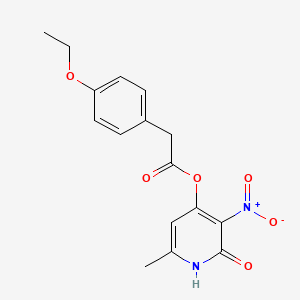
![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)
![2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2585611.png)
